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Compound of Interest

Compound Name: A-849529

Cat. No.: B15601005 Get Quote

This technical guide provides a comprehensive overview of A-849529, a significant acid

metabolite of the potent receptor tyrosine kinase inhibitor, Linifanib (ABT-869). This document

is intended for researchers, scientists, and professionals in drug development, offering a

consolidated resource of its known identifiers and the biological context provided by its parent

compound.

Compound Identifiers
A-849529 is chemically defined by several identifiers that are crucial for its unambiguous

identification in research and regulatory documentation.
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Identifier Type Value

Primary CAS Number 819058-88-3

Systematic Name

3-((((4-(3-amino-1H-indazol-4-

yl)phenyl)amino)carbonyl)amino)-4-

fluorobenzoic acid

Other Names

3-((4-(3-amino-1H-indazol-4-

yl)phenyl)carbamoylamino)-4-fluorobenzoic

acid, 3-(3-(4-(3-amino-1H-indazol-4-

yl)phenyl)ureido)-4-fluorobenzoic acid, ABT-869

acid metabolite

Molecular Formula C21H16FN5O3

Molecular Weight 405.38 g/mol

SMILES

c1cc(-

c2ccc(cc2)NC(=O)Nc3cc(ccc3F)C(=O)O)c4c(c1

)[nH]nc4N

InChI

InChI=1S/C21H16FN5O3/c22-15-9-6-

12(20(28)29)10-17(15)25-21(30)24-13-7-4-11(5-

8-13)14-2-1-3-16-18(14)19(23)27-26-16/h1-

10H,(H,28,29)(H3,23,26,27)(H2,24,25,30)

Biological Context and Activity of the Parent
Compound (ABT-869)
While direct and extensive experimental data on A-849529 is limited in publicly available

literature, its biological significance is intrinsically linked to its parent compound, Linifanib (ABT-

869). Linifanib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity

against key drivers of tumor angiogenesis and proliferation.[1][2][3] The primary targets of

Linifanib include members of the vascular endothelial growth factor (VEGF) and platelet-

derived growth factor (PDGF) receptor families.[1][4]

In Vitro Activity of Linifanib (ABT-869)
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Linifanib has demonstrated potent inhibitory activity against several key receptor tyrosine

kinases in enzymatic and cellular assays.

Target IC50 (nM) Assay Type

KDR (VEGFR2) 4 Enzymatic

FLT1 (VEGFR1) 3 Enzymatic

PDGFRβ 66 Enzymatic

FLT3 4 Enzymatic

CSF-1R 3 Enzymatic

Cellular Assays

PDGFR-β Phosphorylation 2 Cellular

KDR Phosphorylation 4 Cellular

CSF-1R Phosphorylation 7 Cellular

VEGF-stimulated HUVEC

Proliferation
0.2 Cellular

FLT3-ITD Mutant Cell

Proliferation (MV-4-11)
4 Cellular

FLT3-ITD Mutant Cell

Proliferation (MOLM-13)
6 Cellular

Data sourced from multiple studies on ABT-869 (Linifanib).[1][3][4][5]

In Vivo Activity of Linifanib (ABT-869)
In preclinical models, orally administered Linifanib has shown significant efficacy in inhibiting

angiogenesis and tumor growth in various cancer models.
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Model Efficacy Metric Dosage

VEGF-induced Uterine Edema

(mice)
ED50 = 0.5 mg/kg Oral

Corneal Angiogenesis (mice) >50% inhibition 15 mg/kg, oral

Human Tumor Xenografts

(various)
ED50 = 1.5-5 mg/kg Twice daily, oral

Data sourced from studies on ABT-869 (Linifanib).[1]

Signaling Pathways Targeted by the Parent
Compound (ABT-869)
Linifanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in

angiogenesis and cell proliferation. The primary pathways affected are those mediated by

VEGFR, PDGFR, and FLT3.
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VEGFR and PDGFR Signaling Inhibition by Linifanib (ABT-869).
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The diagram above illustrates the inhibition of VEGFR and PDGFR signaling cascades by

Linifanib. By blocking the initial receptor tyrosine kinase activation, Linifanib effectively

downregulates downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK

pathways, which are critical for cell proliferation, survival, and angiogenesis.
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FLT3 Signaling Inhibition by Linifanib (ABT-869) in Leukemia.

In the context of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations,

Linifanib inhibits the constitutive activation of the FLT3 receptor.[4] This leads to the

downregulation of critical downstream signaling molecules like STAT5, PI3K/AKT, and

RAS/MAPK, ultimately inhibiting leukemic cell proliferation and survival.[4]

Experimental Methodologies for the Parent
Compound (ABT-869)
The following outlines the general experimental protocols used to characterize the activity of

Linifanib (ABT-869).

Receptor Tyrosine Kinase Inhibition Assays (Enzymatic)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15601005?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC1852258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1852258/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Measurement of the ability of the compound to inhibit the phosphorylation of a

substrate by a purified recombinant kinase domain.

General Protocol:

Recombinant human kinase domains (e.g., KDR, FLT1, PDGFRβ) are incubated with a

specific peptide substrate and ATP in a suitable buffer.

The compound (Linifanib) is added at various concentrations.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified, typically using methods like ELISA,

TR-FRET, or radiometric assays.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Phosphorylation Assays
Principle: Assessment of the compound's ability to inhibit the phosphorylation of a specific

receptor in a cellular context.

General Protocol:

Cells expressing the target receptor (e.g., HUVECs for KDR, engineered cells for

PDGFRβ) are cultured.

Cells are serum-starved and then treated with various concentrations of the compound.

The receptor is stimulated with its cognate ligand (e.g., VEGF for VEGFR, PDGF for

PDGFR).

Cells are lysed, and the phosphorylation status of the receptor is determined by Western

blotting or ELISA using phospho-specific antibodies.

IC50 values are determined from the dose-response curve.
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Cell Proliferation Assays
Principle: To measure the anti-proliferative effect of the compound on cells whose growth is

dependent on the targeted kinases.

General Protocol:

Cells (e.g., HUVECs, or tumor cell lines with specific mutations like FLT3-ITD) are seeded

in multi-well plates.

The cells are treated with a range of concentrations of the compound.

After a defined incubation period (typically 72 hours), cell viability or proliferation is

assessed using assays such as MTS, MTT, or CellTiter-Glo.

IC50 values are calculated from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies
Principle: To evaluate the anti-tumor efficacy of the compound in an animal model.

General Protocol:

Human tumor cells are implanted subcutaneously or orthotopically into

immunocompromised mice.

Once tumors are established, animals are randomized into vehicle control and treatment

groups.

The compound is administered orally at specified doses and schedules.

Tumor volume and body weight are measured regularly.

Efficacy is determined by comparing the tumor growth in the treated groups to the control

group. ED50 (effective dose for 50% inhibition) can be calculated.
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General Experimental Workflow for Preclinical Evaluation.

Conclusion
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A-849529 is a key metabolite of the multi-targeted tyrosine kinase inhibitor Linifanib (ABT-869).

While direct pharmacological data for A-849529 is not extensively available, its chemical

structure and origin strongly suggest that its biological relevance is tied to the activity of its

parent compound. Linifanib potently inhibits VEGFR, PDGFR, and FLT3 signaling pathways,

which are crucial for tumor angiogenesis and proliferation. The data and experimental

frameworks presented in this guide for Linifanib provide the essential context for understanding

the potential biological role and significance of its metabolite, A-849529, in ongoing and future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15601005?utm_src=pdf-body
https://www.benchchem.com/product/b15601005?utm_src=pdf-body
https://www.benchchem.com/product/b15601005?utm_src=pdf-body
https://www.benchchem.com/product/b15601005?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16648571/
https://pubmed.ncbi.nlm.nih.gov/16648571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932137/
https://www.medchemexpress.com/linifanib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1852258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1852258/
https://www.apexbt.com/linifanib-abt-869.html
https://www.benchchem.com/product/b15601005#a-849529-cas-number-and-identifiers
https://www.benchchem.com/product/b15601005#a-849529-cas-number-and-identifiers
https://www.benchchem.com/product/b15601005#a-849529-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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